molecular formula C17H26N6OS B2989533 N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide CAS No. 946364-08-5

N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide

Cat. No.: B2989533
CAS No.: 946364-08-5
M. Wt: 362.5
InChI Key: BOVYUVKLUAGEGG-UHFFFAOYSA-N
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Description

The compound N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a bicyclic heteroaromatic core. Key structural features include:

  • Isopropylamino group at position 4, providing a branched alkylamine substituent.
  • Cyclopentanecarboxamide linked via an ethyl chain to the pyrazolo-pyrimidine core, introducing steric bulk and modulating solubility.

This compound is hypothesized to exhibit kinase inhibitory activity, given the structural resemblance to known kinase inhibitors in this class .

Properties

IUPAC Name

N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6OS/c1-11(2)20-14-13-10-19-23(15(13)22-17(21-14)25-3)9-8-18-16(24)12-6-4-5-7-12/h10-12H,4-9H2,1-3H3,(H,18,24)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVYUVKLUAGEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide typically involves multiple steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidin Core: : This step involves cyclization reactions to form the heterocyclic pyrazolo[3,4-d]pyrimidin structure.

  • Substitution Reactions: : Isopropylamine and methylthiol groups are introduced through nucleophilic substitution reactions.

  • Linkage to the Cyclopentanecarboxamide Moiety: : The final step includes coupling the pyrazolo[3,4-d]pyrimidin derivative with a cyclopentanecarboxamide under specific conditions like elevated temperature and catalysts to ensure yield and purity.

Industrial Production Methods

Industrial-scale production may involve streamlined steps to enhance efficiency:

  • Optimization of Reaction Conditions: : Use of automated systems for precise control of temperature, pressure, and pH.

  • Catalysts and Solvents: : Employing high-performance catalysts and solvents to maximize reaction rates and minimize by-products.

  • Purification: : Advanced chromatographic techniques to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methylthiol group can undergo oxidation, potentially forming sulfoxides or sulfones under appropriate conditions.

  • Reduction: : The pyrazolo[3,4-d]pyrimidin ring can be reduced, altering the compound’s chemical properties.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can occur, particularly involving the isopropylamino group.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.

  • Reduction: : Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

  • Substitution: : Alkyl halides or acid chlorides in the presence of bases or acids as catalysts.

Major Products

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Reduced derivatives of the pyrazolo[3,4-d]pyrimidin ring.

  • Substitution: : Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

  • Catalysis: : Potential use as a ligand in catalytic systems.

  • Analytical Chemistry: : Reference standard for analytical methods development.

Biology and Medicine

  • Pharmacology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.

  • Drug Development: : Potential candidate for developing therapeutics targeting specific biochemical pathways.

Industry

  • Material Science: : Incorporation in polymeric materials for enhanced properties.

  • Agriculture: : Potential use as a bioactive compound in agrochemicals.

Mechanism of Action

N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide exerts its effects by binding to specific molecular targets, often enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to altered biochemical processes.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table compares the target compound with structurally related analogs from the evidence:

Compound Name / Feature Substituent at Position 4 Substituent at Position 6 Carboxamide Group Molecular Weight Key Properties
Target Compound Isopropylamino Methylthio Cyclopentanecarboxamide ~386.5 (est.) Moderate lipophilicity, bulkier carbocyclic ring
N-{2-[6-(methylsulfanyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}cyclopropanecarboxamide Morpholinyl Methylthio Cyclopropanecarboxamide 360.4 Higher polarity (morpholine), smaller carbocyclic ring
N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide Isopropylamino Methylthio Furan-2-carboxamide 360.4 Enhanced solubility (oxygen in furan), potential metabolic instability
2-(4-isopropylphenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide Propylamino Methylthio Phenoxyacetamide 442.6 Increased lipophilicity (aromatic phenoxy), longer alkyl chain
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide Amino (chromenyl-modified) Not applicable Benzenesulfonamide 616.9 High molecular weight, fluorinated aromatic groups

Key Research Findings

Substituent Effects on Pharmacokinetics
  • Position 4 Modifications: Isopropylamino (target compound) vs. morpholinyl : The isopropylamino group introduces a primary amine, enabling hydrogen bonding with kinase ATP-binding pockets. In contrast, morpholinyl (a cyclic tertiary amine) may reduce polarity but limit hydrogen-bonding capacity.
  • Position 6 Modifications :

    • All analogs retain the methylthio group, suggesting its critical role in hydrophobic interactions with kinase targets.
Carboxamide Group Variations
  • Cyclopentanecarboxamide (target) vs.
  • Furan-2-carboxamide : The oxygen atom in furan enhances solubility but may predispose the compound to oxidative metabolism, reducing half-life.
Thermal and Physicochemical Properties
  • The benzenesulfonamide analog exhibits a high melting point (211–214°C), indicative of strong crystalline packing forces. The target compound’s cyclopentane group may similarly promote crystallinity, though experimental data are lacking.
  • Molecular weights of analogs range from 360.4 to 616.9, with the target compound (~386.5) falling within the “drug-like” range (300–500 Da) for oral bioavailability .

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